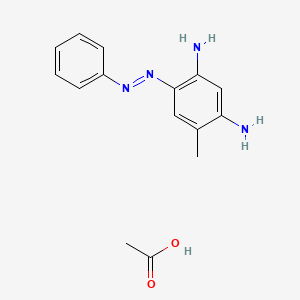

5-(Phenylazo)toluene-2,4-diamine monoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Phenylazo)toluene-2,4-diamine monoacetate is a chemical compound with the molecular formula C15H18N4O2. It is known for its unique structure, which includes a phenylazo group attached to a toluene-2,4-diamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylazo)toluene-2,4-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,4-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylazo)toluene-2,4-diamine monoacetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(Phenylazo)toluene-2,4-diamine monoacetate is utilized in various fields of scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein labeling.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Applied in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-(Phenylazo)toluene-2,4-diamine monoacetate involves its interaction with molecular targets such as enzymes and proteins. The azo group can participate in electron transfer reactions, affecting the activity of these biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

- 4-(Phenylazo)aniline

- 2-(Phenylazo)aniline

- 4-(Phenylazo)toluene

Uniqueness

5-(Phenylazo)toluene-2,4-diamine monoacetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to other phenylazo compounds. Its monoacetate form also enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

5-(Phenylazo)toluene-2,4-diamine monoacetate, also known as chrysoidine R, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H12N4O

- CAS Number : 84434-41-3

- Molecular Weight : 244.26 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

- DNA/RNA Interaction : It has the potential to bind to nucleic acids, affecting gene expression and cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Cytotoxicity and Genotoxicity

In vitro studies have shown that this compound can induce cytotoxic effects in certain cell lines. For instance, it was observed to decrease red blood cell counts and hemoglobin levels in animal models, indicating a potential risk for hematological toxicity . Furthermore, it has been classified as a possible mutagen due to its genotoxic effects .

Case Studies

- Dermal Absorption Study : In a percutaneous study focusing on the dermal absorption and metabolism of the compound, significant decreases in red blood cell counts were noted at a single dose tested. This study highlighted the compound's potential systemic effects following skin exposure .

- Skin Sensitization Tests : The compound exhibited strong skin sensitization potential in animal models. In tests where it was applied topically, 100% of subjects showed positive reactions upon re-exposure .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2,4-Diaminotoluene | 95-80-7 | Toxic by ingestion; irritates skin and eyes |

| p-Phenylenediamine | 106-50-3 | Known skin sensitizer; linked to allergic reactions |

| This compound | 84434-41-3 | Exhibits antimicrobial and cytotoxic properties |

Properties

CAS No. |

84434-41-3 |

|---|---|

Molecular Formula |

C13H14N4.C2H4O2 C15H18N4O2 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

acetic acid;4-methyl-6-phenyldiazenylbenzene-1,3-diamine |

InChI |

InChI=1S/C13H14N4.C2H4O2/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4) |

InChI Key |

TWECYHKZAYJTQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.